molecular formula C35H64BrCl2NO8 B14416788 1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt. with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol CAS No. 86550-90-5

1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt. with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Cat. No.: B14416788
CAS No.: 86550-90-5
M. Wt: 777.7 g/mol
InChI Key: OFIZPRQPPDYMOL-UHFFFAOYSA-M
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Description

1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a complex chemical compound that may have applications in various fields such as chemistry, biology, and industry This compound consists of two main components: a dodecanaminium derivative and a phenoxy-tetraoxatetradecanol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide typically involves the quaternization of dodecanamine with an ethoxy-oxoethylating agent in the presence of a bromide source. The reaction conditions may include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: 50-70°C
  • Reaction Time: 12-24 hours

The synthesis of 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol involves the reaction of 2,4-dichloro-5-methylphenol with a tetraoxatetradecanol derivative under basic conditions. The reaction conditions may include:

  • Solvent: Anhydrous toluene or dichloromethane
  • Base: Sodium hydroxide or potassium carbonate
  • Temperature: 60-80°C
  • Reaction Time: 6-12 hours

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.

14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol can undergo:

    Esterification: Reaction with carboxylic acids or acid chlorides to form esters.

    Etherification: Reaction with alkyl halides to form ethers.

    Hydrolysis: Reaction with water or aqueous base to form phenol and tetraoxatetradecanol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Chloride, iodide, hydroxide

    Acids and Bases: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Formation of corresponding oxides or alcohols

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted ammonium salts or phenol derivatives

Scientific Research Applications

1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt. with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol may have various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use as a surfactant or antimicrobial agent.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in formulations for personal care products, detergents, or coatings.

Mechanism of Action

The mechanism of action of this compound may involve interactions with cellular membranes, proteins, or nucleic acids. The dodecanaminium derivative may act as a surfactant, disrupting cell membranes, while the phenoxy-tetraoxatetradecanol derivative may interact with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1-Dodecanaminium, N,N-dimethyl-, bromide: A simpler quaternary ammonium compound with similar surfactant properties.

    2,4-Dichlorophenoxyacetic acid: A phenoxy derivative with herbicidal properties.

    Polyethylene glycol derivatives: Compounds with similar tetraoxatetradecanol structures used in various applications.

Uniqueness

The combination of the dodecanaminium and phenoxy-tetraoxatetradecanol derivatives in this compound may result in unique properties, such as enhanced surfactant activity, antimicrobial effects, or specific interactions with biological targets.

Properties

CAS No.

86550-90-5

Molecular Formula

C35H64BrCl2NO8

Molecular Weight

777.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2,4-dichloro-5-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol;dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;bromide

InChI

InChI=1S/C18H38NO2.C17H26Cl2O6.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;1-14-12-17(16(19)13-15(14)18)25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-20;/h5-17H2,1-4H3;12-13,20H,2-11H2,1H3;1H/q+1;;/p-1

InChI Key

OFIZPRQPPDYMOL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.CC1=CC(=C(C=C1Cl)Cl)OCCOCCOCCOCCOCCO.[Br-]

Origin of Product

United States

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